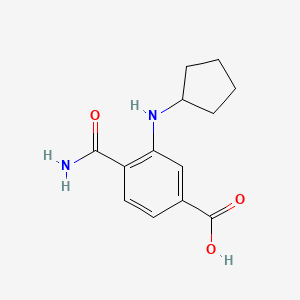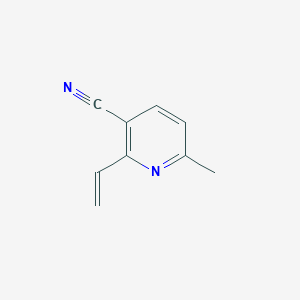
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-C≡N) attached to a nicotinonitrile structure, which is further substituted with a methyl group at the 6th position and a vinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinic acid and an alcohol solvent.
Industrial Production Methods
Industrial production of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Halogenating agents such as bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Methyl Nicotine: A synthetic nicotine analog with similar structural features.
Nicotinamide: Another compound with a nicotinonitrile structure but different functional groups.
Uniqueness
3-Pyridinecarbonitrile, 2-ethenyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its vinyl group at the 2nd position and methyl group at the 6th position differentiate it from other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethenyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2/c1-3-9-8(6-10)5-4-7(2)11-9/h3-5H,1H2,2H3 |
InChI Key |
DTFSPWFVQXQZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

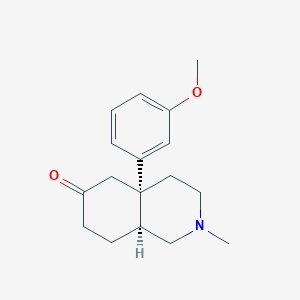
methanol](/img/structure/B8486450.png)
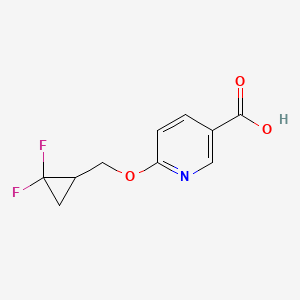

![8H-Indeno[2,1-b]thiophen-8-one](/img/structure/B8486466.png)
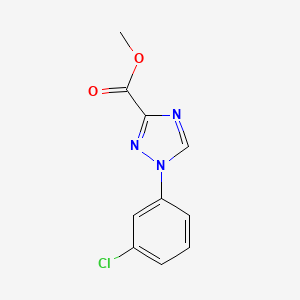
![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)

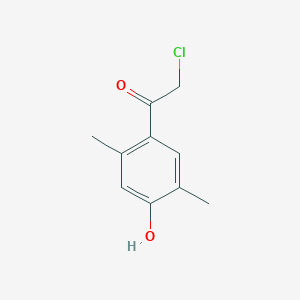

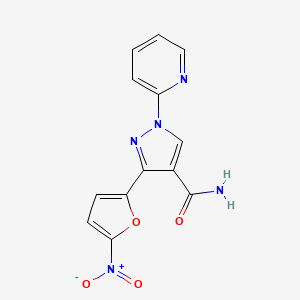
![Propanamide, N-[4-methoxy-3-(4-piperidinyl)phenyl]-2-methyl-](/img/structure/B8486503.png)
